Hexaethylene glycol phosphoramidite
Description
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Structure
2D Structure
Properties
Molecular Formula |
C42H61N2O10P |
|---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |
InChI Key |
ZTCKUVQHKIMCLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational Principles of Phosphoramidite Based Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is most commonly achieved through the phosphoramidite (B1245037) method, a highly efficient and automated process conducted on a solid support, typically controlled pore glass (CPG). youtube.com This method builds the oligonucleotide chain in the 3' to 5' direction, opposite to biological synthesis, through a four-step cycle that is repeated for each nucleotide added to the sequence. youtube.com
The four fundamental steps of the synthesis cycle are:
Detritylation (Deblocking): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support. youtube.com This is accomplished by treating the support-bound nucleoside with a weak acid, which cleaves the DMT group and exposes a reactive 5'-hydroxyl group for the next reaction. youtube.com
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a catalyst and delivered to the solid support. The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage between the two nucleosides. youtube.com
Capping: To prevent the formation of shorter, incomplete sequences (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step. This is typically achieved by acetylation, which renders the unreacted groups inert to further coupling reactions. youtube.com
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester. This is usually done using an oxidizing agent like iodine in the presence of water. This step stabilizes the internucleotide bond and prepares the growing chain for the next cycle. youtube.com
This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed to yield the final, functional product.
The Role of Spacer Linkers in Tailoring Oligonucleotide Functionality
Spacer linkers, such as the hexaethylene glycol moiety, are non-nucleotidic chemical structures that can be incorporated into oligonucleotides to modify their properties and enhance their functionality. medchemexpress.com These spacers are introduced during synthesis using corresponding phosphoramidite (B1245037) reagents. chemsrc.com Their inclusion can serve several key purposes:
Increased Flexibility and Reduced Steric Hindrance: Spacers can introduce flexibility into the oligonucleotide backbone. This is particularly important when attaching bulky molecules like fluorescent dyes or biotin (B1667282), as the spacer arm physically separates the label from the oligonucleotide, reducing steric hindrance that might otherwise interfere with hybridization or interaction with other molecules. broadpharm.commedchemexpress.com
Spatial Separation: Long linkers are used to create a defined distance between a functional group and the oligonucleotide sequence. medchemexpress.com This is critical in applications like qPCR probes, where a specific distance between a fluorophore and a quencher is required for optimal performance. broadpharm.comnih.gov
Mimicking Abasic Sites: Some spacers can be used to introduce a stable mimic of an abasic site—a position in the DNA backbone where a base is missing. This is valuable for studying DNA repair mechanisms and mutagenesis. glenresearch.com
Attachment Point for Conjugation: Spacers often terminate in a reactive group that facilitates the attachment of other molecules, such as peptides, antibodies, or therapeutic agents, to the oligonucleotide. researchgate.net
Hexaethylene glycol is a type of polyethylene (B3416737) glycol (PEG) linker, which is notable for its hydrophilic (water-soluble) nature. medchemexpress.com This property is advantageous as it can help to minimize issues with solubility and prevent undesirable aggregation that can be caused by hydrophobic linkers. nih.gov
Historical Context and Evolution of Hexaethylene Glycol Phosphoramidite in Chemical Biology Research
Chemical Synthesis Pathways for Hexaethylene Glycol Monomers
The foundational step in synthesizing this compound is the preparation of a selectively functionalized hexaethylene glycol monomer. This process is critical for ensuring that only one end of the symmetrical glycol molecule is available for the subsequent phosphitylation step.
The primary challenge in utilizing symmetrical diols like hexaethylene glycol is achieving selective mono-functionalization. A common and effective strategy is the direct reaction of the diol with a protecting group reagent in a controlled manner to favor the formation of the mono-substituted product.
A methodology for the controlled synthesis of mono-DMT-protected glycols without the need for costly chromatography has been developed. ajchem-a.com This approach involves reacting the glycol with dimethoxytrityl chloride (DMT-Cl) in the presence of a mild base, such as pyridine, which can also serve as the solvent. By carefully controlling the stoichiometry and reaction conditions, such as the slow addition of the DMT-Cl reagent, the formation of the mono-DMT derivative is maximized over the di-DMT-substituted byproduct. ajchem-a.com
Table 1: Key Reagents for Mono-functionalization of Hexaethylene Glycol
| Reagent | Function |
|---|---|
| Hexaethylene Glycol | Starting diol |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protecting group reagent |
The purification of the desired mono-DMT-hexaethylene glycol from the reaction mixture, which contains unreacted glycol, the di-DMT byproduct, and pyridinium (B92312) salt, is achieved through a series of extractions. The crude product is partitioned between an organic solvent like ethyl acetate (B1210297) and an aqueous basic solution, such as 5% sodium bicarbonate, to remove the acidic byproducts. ajchem-a.com Further purification can involve precipitation techniques to isolate the mono-protected product with high purity. ajchem-a.com
Once the mono-DMT-hexaethylene glycol is synthesized and purified, it serves as the direct precursor for the final phosphoramidite. The presence of the bulky DMT group on one hydroxyl terminus leaves the other primary hydroxyl group available for the subsequent chemical transformation.
This mono-protected intermediate, 1-(4,4'-dimethoxytriphenylmethoxy)-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane , is the key building block. The DMT group ensures that during the next step, the phosphitylating agent reacts exclusively with the free terminal hydroxyl group, preventing polymerization or undesired side reactions. This selectivity is fundamental to the successful synthesis of the final phosphoramidite reagent. ajchem-a.com
Phosphitylation Techniques for this compound Synthesis
Phosphitylation is the chemical step that converts the hydroxyl group of the mono-protected hexaethylene glycol into a phosphoramidite moiety. This is the most common and efficient method for preparing the monomers used in modern oligonucleotide synthesis. google.com
The standard procedure involves reacting the mono-DMT-hexaethylene glycol precursor with a phosphitylating agent. A widely used agent for this purpose is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or, alternatively, 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite . The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) or acetonitrile, in the presence of a weak acid activator like 1H-tetrazole or its derivatives. The activator protonates the nitrogen of the phosphitylating agent, making it susceptible to nucleophilic attack by the free hydroxyl group of the mono-DMT-hexaethylene glycol. researchgate.net
The resulting product is This compound , which has the full chemical name 1,1-bis(4-methoxyphenyl)-1-phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl (2-cyanoethyl) diisopropylphosphoramidite. medkoo.com The diisopropylamino group and the cyanoethyl group are crucial for the subsequent steps in automated oligonucleotide synthesis.
Optimization of this compound Purity and Stability for Oligonucleotide Synthesis
The efficiency of oligonucleotide synthesis is highly dependent on the purity and stability of the phosphoramidite monomers. Impurities can lead to side reactions and the formation of truncated or modified oligonucleotides, reducing the yield of the desired full-length product.
Purity Optimization: Traditionally, phosphoramidites are purified using silica (B1680970) gel chromatography. However, this method can be time-consuming and difficult to scale up. google.com An alternative purification strategy involves a two-stage extraction process. This method separates the desired phosphoramidite from both more and less polar impurities without the need for chromatography. google.com
First Stage: The crude phosphoramidite is dissolved in a polar solvent. The addition of a basic compound and water increases the polarity of this phase. When contacted with an apolar solvent, less polar impurities are extracted into the apolar phase. google.com
Second Stage: More water is added to the polar phase containing the phosphoramidite, further increasing its polarity. Upon contact with a second apolar solvent, the phosphoramidite, now being the less polar component relative to the remaining impurities, partitions into the apolar phase, leaving more polar impurities behind. google.com
The purity of the final this compound is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P), with a purity of >95% being standard for use in synthesis. lumiprobe.comlunanano.ca
Stability and Storage: this compound is sensitive to moisture and oxidation. Therefore, proper storage and handling are critical to maintain its quality.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Source(s) |
|---|---|---|
| Long-term Storage | Store at -20°C in the dark. | lumiprobe.commedkoo.com |
| Short-term Storage | Can be kept at 0-4°C for days to weeks. | medkoo.com |
| Shipping | Stable at ambient temperature for several weeks. | medkoo.com |
| Handling | Must be kept desiccated and protected from prolonged exposure to light. | lumiprobe.comlunanano.ca |
When stored under these conditions, the reagent is reported to be stable for at least 12 months. lumiprobe.com For use in synthesis, it is dissolved in anhydrous acetonitrile. lumiprobe.com
Protocols for Solid-Phase Oligonucleotide Synthesis Incorporating Hexaethylene Glycol Units
The incorporation of hexaethylene glycol (HEG) units into oligonucleotides is achieved through standard solid-phase synthesis techniques, utilizing a specialized phosphoramidite monomer. atdbio.com This process is amenable to automation and allows for the precise placement of the spacer within the growing nucleic acid chain. alfachemic.com
Automated Synthesis Cycle Parameters for this compound
This compound, also known as Spacer Phosphoramidite 18, is designed to be compatible with standard automated oligonucleotide synthesis protocols. medchemexpress.combroadpharm.com It is typically dissolved in an anhydrous solvent, most commonly acetonitrile, before being placed on an automated DNA synthesizer. lumiprobe.comumich.edu While the standard synthesis cycle used for natural nucleobases is often sufficient, some protocols recommend extended coupling times to ensure high efficiency, especially when creating multiple consecutive additions of the spacer. umich.edunih.gov The core four-step cycle—deblocking (detritylation), coupling, capping, and oxidation—is maintained. alfachemic.comnih.gov
Table 1: Typical Automated Synthesis Cycle Parameters
| Step | Reagent/Action | Typical Duration | Purpose |
|---|---|---|---|
| Deblocking (Detritylation) | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60 seconds | Removes the 5'-DMT protecting group from the support-bound chain, exposing the hydroxyl group for the next coupling reaction. atdbio.combiotage.com |
| Coupling | This compound + Activator (e.g., Tetrazole, DCI) | 180 - 360 seconds | Couples the HEG phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide. nih.gov |
| Capping | Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B) | 60 seconds | Permanently blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences. atdbio.comnih.gov |
| Oxidation | Iodine solution in THF/Pyridine/Water | 60 seconds | Converts the unstable phosphite (B83602) triester linkage to a more stable phosphate triester. nih.gov |
| Washing | Acetonitrile | Variable | Rinses the column to remove excess reagents and by-products after each step. umich.edu |
Note: Specific timings and reagents may vary based on the synthesizer model and scale of synthesis.
Considerations for Coupling Efficiency and Deprotection Conditions
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The deprotection conditions for oligonucleotides containing HEG spacers are identical to those used for standard, unmodified DNA and RNA. lumiprobe.com The process involves two main stages: removal of the cyanoethyl protecting groups from the phosphate backbone and cleavage of the exocyclic amine protecting groups from the nucleobases. glenresearch.com
Table 2: Standard Deprotection and Cleavage Protocol
| Step | Reagent | Temperature | Duration | Purpose |
|---|---|---|---|---|
| Cleavage & Base Deprotection | Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA) | Room Temp - 65°C | 1 - 18 hours | Cleaves the oligonucleotide from the solid support and removes the protecting groups from the heterocyclic bases. glenresearch.comnih.govglenresearch.com |
| Phosphate Deprotection | Occurs concurrently during the cleavage and base deprotection step. | Room Temp - 65°C | 1 - 18 hours | Removes the 2-cyanoethyl groups from the phosphate backbone. glenresearch.comnih.gov |
Note: The use of AMA can significantly reduce deprotection times to as little as 10 minutes at 65°C. glenresearch.comglenresearch.com For sensitive modifications, milder deprotection schemes may be required. nih.gov
Positional Integration of Hexaethylene Glycol Spacers within Oligonucleotide Sequences
The versatility of phosphoramidite chemistry allows for the insertion of HEG spacers at virtually any position within an oligonucleotide sequence. biosyn.com
Terminal (5' and 3') Modifications using Hexaethylene Glycol Linkers
5'-Terminal Modification: Adding a HEG spacer to the 5'-end is the most straightforward modification. nih.gov The HEG phosphoramidite is simply added as the final monomer in the automated synthesis cycle. glenresearch.com This places the long, hydrophilic spacer at the beginning of the sequence, which is often used to distance a subsequently conjugated molecule, such as a fluorescent dye or biotin (B1667282), from the oligonucleotide itself. broadpharm.comatdbio.com This separation can reduce steric hindrance and improve the functionality of the attached label. atdbio.com
3'-Terminal Modification: To introduce a HEG spacer at the 3'-terminus, a modified solid support (e.g., controlled pore glass, CPG) to which the hexaethylene glycol unit is pre-attached is required. The synthesis then proceeds by building the oligonucleotide chain off the spacer-modified support. biosyn.com
Internal Insertion of Hexaethylene Glycol Modules
An internal HEG spacer can be incorporated by programming the synthesizer to add the HEG phosphoramidite at the desired cycle, between two standard nucleoside phosphoramidites. biosyn.com This creates a flexible, non-nucleosidic break in the sequence. Such internal insertions are used to introduce flexibility, create hairpin loops, or act as abasic site mimics in studies of DNA repair and structure. genelink.com Multiple HEG units can be added consecutively to create longer spacer arms within the sequence. biosyn.comgenelink.com
Rational Design of Oligonucleotides with Hexaethylene Glycol Spacers for Modulated Properties
The inclusion of HEG spacers is a key strategy in the rational design of oligonucleotides to achieve specific functional properties not attainable with natural nucleic acids alone. nih.govnih.gov The primary driver for its use is its nature as a long, flexible, and hydrophilic linker. lumiprobe.comgenelink.com
The hydrophilic character of the polyethylene (B3416737) glycol-based spacer helps to maintain the solubility of the modified oligonucleotide and can minimize non-specific hydrophobic interactions. genelink.com This is particularly important when attaching bulky, hydrophobic molecules like dyes or haptens. genelink.com Research has shown that replacing a simple alkyl spacer with a longer, hydrophilic tetraethylene glycol spacer can lead to more efficient capture of biotinylated oligonucleotides by streptavidin, as it allows the biotin moiety to more easily access its binding site. atdbio.com
HEG spacers have been instrumental in a variety of applications, from constructing complex DNA structures to improving the performance of diagnostic probes. For instance, they have been used to create hairpin loops in oligonucleotides, which is critical for studying DNA folding and stability. genelink.comgenelink.com In the realm of diagnostics, HEG spacers have been used to modify random primers in whole genome amplification to prevent self-priming, thereby reducing the formation of spurious, false-positive PCR products. biosyn.comgenelink.com
Table 3: Rational Design Applications of Hexaethylene Glycol Spacers
| Design Goal | Rationale for HEG Spacer Integration | Resulting Property/Application |
|---|---|---|
| Improve Labeling/Conjugation Efficiency | Provides spatial separation between the oligonucleotide and a conjugated molecule (e.g., biotin, dye). broadpharm.com | Reduces steric hindrance, allowing the conjugated molecule to interact more effectively with its binding partner (e.g., streptavidin, antibody). atdbio.com |
| Create Artificial Hairpin Loops | Acts as a flexible linker to connect the 5' and 3' ends of a self-complementary sequence. genelink.com | Controls the folding and stability of oligonucleotide structures for biophysical studies. genelink.comgenelink.com |
| Enhance Hybridization Probe Immobilization | Functions as a tether to attach a probe to a solid surface (e.g., a microarray or membrane). genelink.com | Lifts the oligonucleotide off the surface, improving accessibility for target hybridization in diagnostic assays. genelink.com |
| Prevent Primer Self-Priming | Placed at the 3'-end of a primer to block polymerase extension. biosyn.com | Eliminates the formation of primer-dimers and other non-specific products in PCR and whole genome amplification. biosyn.comgenelink.com |
Impact on Steric Hindrance in Probe-Target Interactions
The strategic insertion of spacers, such as this compound, is a critical method for mitigating steric hindrance in probe-target interactions, particularly in applications involving surface-immobilized oligonucleotides or those modified with bulky molecules. gencefebio.comnih.gov Steric hindrance occurs when the bulky nature of a solid support, or a large label like a fluorescent dye, physically obstructs the oligonucleotide probe from hybridizing efficiently with its target sequence. gencefebio.combiosearchtech.comnih.gov
The primary function of the HEG spacer in this context is to introduce distance between the oligonucleotide and the potentially interfering moiety. biosearchtech.com This physical separation reduces steric clashes and improves the accessibility of the probe, thereby enhancing hybridization efficiency and specificity. gencefebio.com For instance, when oligonucleotides are attached to a solid support for use in microarrays, the surface itself can cause significant steric interference. nih.gov Research has demonstrated that increasing the length of the spacer between the oligonucleotide and the support can dramatically increase the yield of hybridization. nih.govxobi.net
Studies have shown that an optimal spacer length is crucial for maximizing hybridization. One investigation found that a spacer of at least 40 atoms in length could increase the hybridization yield by up to 150-fold. nih.gov However, the relationship is not linear; surprisingly, increasing the spacer length excessively can lead to a decline in hybridization yield. xobi.net The optimal length for spacers in many applications appears to be between 30 and 60 atoms. xobi.net The 18-atom length of a single HEG unit allows for the modular construction of spacers of varying lengths to achieve this optimal range. biosyn.com The hydrophilic nature of HEG is also beneficial, as spacers with low negative charge density and hydrophilic properties have been suggested to be optimal for enhancing hybridization to solid supports. xobi.net
Table 2: Research Findings on Spacer Impact on Steric Hindrance and Hybridization
| Research Finding | Experimental Context | Conclusion | Source |
|---|---|---|---|
| Optimal Spacer Length | Hybridization of nucleic acids to oligonucleotide arrays on a polypropylene (B1209903) support. | An optimal spacer length of at least 40 atoms resulted in up to a 150-fold increase in hybridization yield. Spacers that were too long decreased the yield. | nih.govxobi.net |
| Effect of Spacer Charge | Oligonucleotide arrays with spacers containing charged groups. | Both positively and negatively charged groups within the spacer were found to diminish the yield of hybridization. | nih.gov |
| Surface Density of Probes | Varying the surface coverage of oligonucleotides on a support. | Steric hindrance is also a factor of probe density. The highest hybridization yields were achieved on surfaces with approximately 50% of the maximum concentration of oligonucleotides. | nih.gov |
| Function of Hydrophilic Spacers | General use of spacers for attaching modifiers like fluorescent dyes. | Hydrophilic spacers like HEG physically distance modifiers from the oligonucleotide, which can minimize adverse interactions such as quenching between a G-rich sequence and a fluorescein (B123965) dye. | biosearchtech.com |
Advanced Applications of Hexaethylene Glycol Phosphoramidite in Chemical Biology and Material Science
Bioconjugation Strategies Utilizing Hexaethylene Glycol Phosphoramidite (B1245037)
Hexaethylene glycol (HEG) phosphoramidite is a versatile chemical tool employed in the synthesis of modified oligonucleotides. Its primary role is to introduce a flexible, hydrophilic spacer arm, which is crucial for a variety of advanced applications in chemical biology and materials science. This spacer, composed of six repeating ethylene (B1197577) glycol units, effectively distances conjugated molecules from the oligonucleotide, thereby minimizing steric hindrance and preserving the biological activity of both the oligonucleotide and the attached moiety.
Covalent Attachment of Lipids and Steroids (e.g., Cholesterol) to Oligonucleotides
The conjugation of lipids and steroids, such as cholesterol, to oligonucleotides is a well-established strategy to enhance their cellular uptake and biodistribution. Hexaethylene glycol phosphoramidite plays a key role in facilitating this conjugation. A notable example is the synthesis of a novel phosphoramidite derivative of cholesterol featuring an ether-linked hexaethylene glycol spacer. This cholesteryl-HEG phosphoramidite can be readily incorporated into standard solid-phase oligonucleotide synthesis protocols.
The inclusion of the long, hydrophilic HEG linker is advantageous as it improves the water solubility of the resulting lipophilic oligonucleotide conjugate. This is particularly important for applications involving G-quadruplex forming oligonucleotides, where the hydrophobicity of cholesterol could otherwise promote aggregation and interfere with the proper folding of the nucleic acid structure. The HEG spacer ensures that the bulky cholesterol molecule is positioned at a sufficient distance from the oligonucleotide, allowing both moieties to function optimally. Research has demonstrated the successful use of cholesteryl-HEG phosphoramidite for the 5'-conjugation of anti-HIV oligonucleotides, highlighting the practical utility of this approach. nih.govglenresearch.comnih.govlumiprobe.com
| Conjugate Component | Linker | Purpose of Conjugation | Reference |
| Cholesterol | Hexaethylene Glycol | Enhance cellular uptake and biodistribution of oligonucleotides | nih.govglenresearch.comnih.govlumiprobe.com |
| Anti-HIV Oligonucleotide | Hexaethylene Glycol | Improve therapeutic potential | nih.govglenresearch.comnih.govlumiprobe.com |
Conjugation of Oligonucleotides to Proteins and Peptides (e.g., HaloTag Systems)
The covalent attachment of oligonucleotides to proteins and peptides is a powerful technique for creating hybrid molecules with novel functionalities. This compound is instrumental in this process, providing a flexible linker that separates the nucleic acid from the protein, thereby preserving the function of both.
A specific application of this strategy is in the context of HaloTag systems. The HaloTag is a modified bacterial haloalkane dehalogenase that can be fused to any protein of interest and subsequently labeled with a specific ligand. To conjugate an oligonucleotide to a HaloTag-fused protein, a 5'-bromohexyl phosphoramidite can be used in conjunction with a hexaethylene glycol spacer phosphoramidite. The bromohexyl group serves as the reactive handle that forms a stable covalent bond with the HaloTag protein, while the HEG spacer provides the necessary separation between the oligonucleotide and the protein. glenresearch.com Experimental results have shown that this method leads to rapid and efficient conjugation of oligonucleotides to HaloTag fusion proteins. glenresearch.com
| Protein System | Oligonucleotide Modification | Linker | Outcome |
| HaloTag Fusion Protein | 5'-Bromohexyl | Hexaethylene Glycol | Rapid and efficient covalent conjugation of the oligonucleotide to the protein |
Integration with Aptamers and Other Functional Nucleic Acids
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. The incorporation of hexaethylene glycol linkers via phosphoramidite chemistry can enhance the functionality of aptamer-based systems. For instance, in the design of split aptamer sensors, where the aptamer is divided into two separate oligonucleotide strands that assemble in the presence of the target, HEG linkers can be used to connect the recognition domains.
The flexible nature of the HEG linker can be advantageous in these systems. It has been observed that the inclusion of hexaethylene glycol linkers in split aptamer constructs can lead to a reduction in background fluorescence, potentially by stabilizing the secondary structures of the un-complexed aptamer strands and reducing the likelihood of them adopting an active conformation in the absence of the target molecule. cytodiagnostics.com This increased flexibility imparted by the HEG spacer can be a critical factor in the design of highly sensitive and specific aptamer-based diagnostic and sensing platforms. cytodiagnostics.com
Functionalization of Nanoparticles (e.g., Gold Nanoparticles) with Oligonucleotides
The functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), with oligonucleotides is a cornerstone of nanotechnology, with applications in diagnostics, therapeutics, and materials science. This compound is utilized to create spacers between the nanoparticle surface and the oligonucleotide, which is crucial for efficient hybridization and interaction with target molecules.
Studies have investigated the effect of hexaethylene glycol phosphate (B84403) diester oligomer spacers on the hybridization efficiency of DNA oligonucleotides conjugated to gold nanoparticles with complementary sequences immobilized on a silicon surface. nih.gov The presence of these hydrophilic spacers is thought to facilitate the hybridization of the bulky nanoparticle-oligonucleotide conjugates by extending the DNA strand away from the surface, thereby overcoming potential steric hindrance. nih.gov Furthermore, the use of a hexa(ethylene glycol) spacer in conjunction with an oligothymidine spacer has been shown to provide the necessary steric environment for the correct folding of aptamers functionalized on gold nanoparticles.
Development of Modified Oligonucleotide Probes and Diagnostic Tools
This compound is a key reagent in the development of sophisticated oligonucleotide probes and diagnostic tools. Its role as a hydrophilic spacer is critical for the proper functioning of various reporter molecules attached to the oligonucleotide.
Design of Reporter-Labeled Oligonucleotides with Hexaethylene Glycol Spacers (e.g., Fluorescent Dyes, Quenchers)
In the design of fluorescently labeled oligonucleotide probes, such as those used in quantitative polymerase chain reaction (qPCR) and fluorescence resonance energy transfer (FRET) applications, the spatial separation between a fluorescent dye (fluorophore) and a quencher molecule is paramount. This compound provides an ideal spacer for this purpose. lumiprobe.combiomers.netbiosyn.combroadpharm.com
By incorporating one or more HEG units, a long, flexible, and hydrophilic linker is created that physically separates the fluorophore from the quencher, or from the oligonucleotide itself, preventing unwanted interactions that could affect the probe's performance. lumiprobe.combiomers.netbiosyn.combroadpharm.com This separation is crucial for minimizing background fluorescence and maximizing the signal-to-noise ratio upon hybridization to the target sequence. The hydrophilic nature of the HEG spacer also helps to maintain the solubility of the often hydrophobic dye-labeled oligonucleotides. This strategy is widely employed in the synthesis of various types of qPCR probes, including Scorpion-type probes, where the spacer facilitates the correct folding of the probe. lumiprobe.combiosyn.combroadpharm.com
| Probe Type | Function of Hexaethylene Glycol Spacer | Key Components |
| qPCR Probes | Spatially separates fluorophore and quencher; enhances solubility | Fluorescent Dye, Quencher |
| FRET Probes | Controls the distance between donor and acceptor fluorophores | Donor Fluorophore, Acceptor Fluorophore |
| Scorpion Probes | Facilitates proper folding and function | Fluorophore, Quencher, Primer |
Application in qPCR Probes (e.g., Scorpion-type Probes)
Hexaethylene glycol (HEG) phosphoramidite is a critical component in the design of advanced quantitative real-time PCR (qPCR) probes, most notably Scorpion-type probes. biosearchtech.com Scorpion primers are bifunctional molecules that integrate a specific PCR primer and a target-specific probe into a single oligonucleotide. biosearchtech.combiosearchtech.com The structure consists of a hairpin loop at the 5' end, which contains a fluorophore and a quencher, and a primer sequence at the 3' end. biosearchtech.com
The HEG linker is covalently positioned between the 5' probe element and the 3' primer element, where it serves as a crucial "PCR blocker" or "stopper". biosearchtech.comresearchgate.netresearchgate.net Its primary function is to prevent the DNA polymerase from extending through and duplicating the probe region during the amplification process. biosearchtech.combiosearchtech.com Such read-through would lead to the separation of the fluorophore and quencher in the absence of the specific target sequence, resulting in false-positive signals. biosearchtech.com The mechanism of a Scorpion probe involves the primer extending during PCR; in a subsequent cycle, the probe's loop sequence hybridizes intramolecularly to the newly synthesized complementary target sequence within the same strand. nih.gov This binding event forces the hairpin to open, separating the fluorophore from the quencher and generating a detectable signal. biosearchtech.comnih.gov The HEG linker's flexibility also facilitates the necessary conformational change for the probe to bind to the amplicon. biosearchtech.com This unimolecular mechanism is faster and more efficient than traditional bimolecular probe systems like TaqMan. nih.gov
| Component of Scorpion Probe | Function | Role of Hexaethylene Glycol (HEG) |
| 5' Probe Element | Contains fluorophore, quencher, and target-specific loop sequence in a hairpin structure. | N/A |
| Linker | Connects the probe element to the primer element. | Acts as a non-amplifiable "PCR blocker" to prevent polymerase read-through, avoiding false positives. Provides flexibility for intramolecular hybridization. |
| 3' Primer Element | Binds to the target DNA sequence for amplification. | N/A |
Strategies for Biotinylation of Oligonucleotides with Hexaethylene Glycol Linkers
Biotinylation is a widely used technique for labeling and purifying oligonucleotides, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin. The incorporation of a hexaethylene glycol (HEG) linker between the oligonucleotide and the biotin molecule is a key strategy to enhance the efficiency of this process. The HEG linker functions as a long, hydrophilic spacer arm. biosyn.combiosyn.com
This spatial separation is critical for several reasons:
Reduces Steric Hindrance : The linker physically moves the biotin molecule away from the bulky oligonucleotide chain. This increased distance minimizes steric hindrance, ensuring the biotin is accessible for efficient binding to streptavidin, which can be attached to surfaces like magnetic beads or microplates. biosyn.comidtdna.com
Maintains Hybridization Properties : By distancing the biotin, the linker prevents it from interfering with the hybridization of the oligonucleotide to its target sequence.
Improves Solubility : The hydrophilic nature of the ethylene glycol chain helps maintain the solubility of the modified oligonucleotide.
Hexaethylene glycol provides an 18-atom spacer, which is significantly longer than standard C6 (six-carbon) spacers. biosyn.comgenelink.com This extended length is particularly advantageous when attaching oligonucleotides to solid supports or nanoparticles, where steric crowding is a major concern. biosyn.comidtdna.com The choice of linker can be tailored to the specific application, with longer, more flexible linkers like HEG or tetraethylene glycol (TEG) often providing superior performance in affinity-capture assays compared to shorter, more rigid linkers. biosyn.comidtdna.com
| Linker Type | Spacer Length (atoms) | Key Characteristics & Applications |
| C6 Spacer | 6 | Standard, shorter spacer. Suitable for many applications. |
| TEG Spacer | 15 | Tetraethylene glycol; long, hydrophilic. Reduces steric hindrance for bead-based applications. biosyn.comidtdna.com |
| HEG (Spacer 18) | 18 | Hexaethylene glycol; very long, hydrophilic, and flexible. Used to distance modifiers, prevent adverse interactions, and act as a PCR blocker. biosearchtech.combiosyn.com |
Immobilization of Oligonucleotides onto Solid Substrates via Hexaethylene Glycol Linkers
The covalent attachment of oligonucleotides to solid substrates is fundamental for the development of biosensors, DNA microarrays, and various biochips. Hexaethylene glycol linkers are instrumental in this process, serving as a flexible tether that connects the oligonucleotide to the functionalized surface. The use of a spacer like HEG is crucial for ensuring the immobilized probes are accessible for hybridization and to minimize interactions with the substrate that could hinder performance.
Surface Functionalization of Glass Supports for Biosensor Development
Glass slides are a common substrate for DNA microarrays and biosensors due to their optical transparency and low background fluorescence. nih.govmdpi.com The functionalization process typically begins with silanization, where the glass surface is treated with an organosilane, such as an aminosilane, to introduce reactive amino groups. mdpi.comumich.edu
Once the surface is functionalized, oligonucleotides modified with a HEG linker can be attached. The HEG linker terminates in a primary hydroxyl group, which serves as a starting point for standard automated phosphoramidite-based oligonucleotide synthesis directly on the support. Alternatively, a pre-synthesized oligonucleotide featuring a reactive group at the end of its HEG linker can be covalently coupled to the activated glass surface. The HEG spacer physically elevates the oligonucleotide from the substrate, which is critical for reducing non-specific binding and steric hindrance, thereby improving the accessibility of the probe for hybridization with target molecules in solution. researchgate.net This method has been successfully used to create high-density arrays for sequence-specific hybridization reactions.
Attachment to Silicon Surfaces for Biochip Applications
Silicon is another important substrate for biochips, offering compatibility with standard semiconductor fabrication techniques. nih.gov Similar to glass, silicon surfaces can be functionalized to present reactive groups for oligonucleotide attachment. Strategies often involve creating a monolayer of molecules with functional heads, such as succinimide esters, which can then react with an amino-modified HEG linker attached to the 3' or 5' end of an oligonucleotide. nih.gov
The HEG spacer plays a vital role in these applications by projecting the DNA probe away from the silicon surface. This separation is anticipated to facilitate the hybridization of the immobilized oligonucleotide with its complementary strand, especially when the target is large, such as a DNA-conjugated gold nanoparticle. nih.govnih.gov The length of the HEG spacer can be varied by incorporating multiple units to optimize the distance from the surface and enhance hybridization efficiency. nih.gov
Control of Surface Oligonucleotide Density and Accessibility
The density and spatial arrangement of immobilized oligonucleotides are critical parameters that dictate the performance of a biosensor or microarray. A surface that is too sparsely populated will yield a low signal, while a surface that is too dense can lead to steric hindrance, preventing target molecules from accessing the probes. acs.org
Hexaethylene glycol linkers are a key tool for controlling these parameters.
Accessibility : The hydrophilic and flexible nature of the HEG chain prevents the oligonucleotide from collapsing onto the substrate. umich.edu By keeping the probe extended into the solution, the linker ensures the recognition sequence is highly accessible for hybridization, which can lead to faster and more efficient binding kinetics. researchgate.netnih.gov
Density : The length and physical volume of the HEG linker influence the maximum number of oligonucleotides that can be attached per unit area. Longer spacers can increase the cross-sectional area occupied by each probe, which can help control packing density and prevent the steric crowding that inhibits hybridization. nih.gov Studies have shown that the presence of HEG spacers can significantly impact the hybridization density of large analytes like DNA-nanoparticle conjugates. nih.gov For instance, the hybridization density of 10 nm gold nanoparticle-DNA conjugates was six times higher on a surface with probes lacking a spacer when the nanoparticle itself carried a HEG spacer, highlighting the spacer's role in overcoming steric barriers. nih.gov
| Parameter | Effect of Hexaethylene Glycol (HEG) Linker |
| Probe Accessibility | Increases accessibility by extending the oligonucleotide away from the substrate, reducing steric hindrance and non-specific surface interactions. researchgate.netnih.gov |
| Surface Density | Influences the packing density of probes; the physical volume of the linker can be used to control spacing between adjacent oligonucleotides. nih.gov |
| Hybridization Efficiency | Generally improves, especially for large target molecules (e.g., nanoparticle conjugates), by making the probe more available for binding. nih.gov |
Engineering of Nucleic Acid Architectures and Cross-Linking Systems
Beyond simple tethering applications, this compound is a versatile building block for engineering complex nucleic acid architectures and creating specific cross-linking systems. umich.edunih.gov The physicochemical properties of the HEG linker—specifically its flexibility and hydrophilicity—make it an ideal tool for these advanced applications. umich.edu
HEG linkers can be incorporated into oligonucleotides via solid-phase synthesis to serve as non-nucleotidic bridges. umich.edunih.gov These bridges can be used to create either intrastrand or interstrand cross-links. nih.gov
Replacing Structural Motifs : In one common application, an HEG linker is used to replace the entire loop portion of a DNA or RNA hairpin structure. umich.edu This creates a stable, covalently closed duplex where the two strands are tethered at one end, which is useful for studying the thermodynamics of nucleic acid duplexes. genelink.com
Tethering Multiple Strands : HEG linkers can be used to connect two or more independent nucleic acid strands, acting as a flexible tether. umich.edu This allows for the construction of higher-order structures and DNA-based nanostructures where precise control over the spacing and orientation of different domains is required.
Maintaining Conformation : A key advantage of the ethylene glycol chain is its hydrophilicity. Unlike simple hydrocarbon chains that might collapse upon themselves in an aqueous environment due to the hydrophobic effect, the alternating ether oxygens in the HEG linker are likely to remain hydrated. This helps the linker maintain a more extended conformation, allowing it to effectively span the distance between two points within a nucleic acid structure. umich.edu This property is essential for designing predictable and stable nucleic acid architectures.
Facilitating Intramolecular and Intermolecular Cross-Links
This compound is widely utilized as a linker to create covalent connections both within a single nucleic acid strand (intramolecular) and between different molecules (intermolecular). The hydrophilic nature of the hexaethylene glycol chain is advantageous as it is less likely to collapse on itself due to hydrophobic effects in aqueous solutions, thus maintaining a more extended conformation suitable for bridging two molecular sites nih.gov.
Intramolecular cross-links are often employed to create "endcaps" on double-stranded DNA. By covalently linking the two strands at one or both ends, these endcaps significantly enhance the stability of short DNA duplexes that would otherwise dissociate at room temperature nih.govcapes.gov.br. This stabilization is crucial for structural studies of DNA, such as those involving nicked or damaged DNA, as it allows for the investigation of localized structures without the dissociation of the duplex nih.gov. The hexaethylene glycol linker can be incorporated into oligonucleotides using standard solid-phase synthesis protocols, making it a convenient method for generating these stabilized structures nih.govnih.gov.
In the realm of intermolecular cross-linking, this compound serves as a flexible tether. It can be used to connect two separate nucleic acid strands or to conjugate nucleic acids with other molecules, such as proteins or reporter groups nih.gov. For instance, it has been used in combination with other linkers to conjugate oligonucleotides to proteins, such as in the HaloTag system, where it acts as a spacer to ensure efficient conjugation oup.com. This application is critical for studying DNA-protein interactions and for the development of novel bioconjugates.
| Application Type | Description | Key Advantage of Hexaethylene Glycol Linker | Reference Example |
| Intramolecular Cross-Linking | Covalently linking two points within the same molecule, often used to "endcap" DNA duplexes. | Provides enhanced stability to short duplexes, preventing melting at room temperature. nih.gov | Creating stabilized models of nicked dsDNA for NMR studies. nih.gov |
| Intermolecular Cross-Linking | Covalently linking two or more separate molecules, such as two DNA strands or a DNA strand and a protein. | The hydrophilic and flexible nature of the linker maintains a suitable distance and orientation between the conjugated molecules. nih.gov | Spacing a bromohexyl linker from an oligonucleotide for efficient conjugation to a HaloTag fusion protein. oup.com |
Stabilization of Duplex and Higher-Order Nucleic Acid Structures (e.g., Hairpin Loops, G-Quadruplexes)
The incorporation of hexaethylene glycol linkers can significantly influence the stability and conformation of various nucleic acid structures. This is particularly evident in the formation of hairpin loops and the stabilization of G-quadruplexes.
In the context of hairpin loops, replacing a traditional nucleobase loop with a hexaethylene glycol chain can dramatically increase the thermal stability of the structure. A study using circular dichroism spectroscopy on an oligodeoxyribonucleotide with a hexaethylene glycol loop demonstrated a significant increase in its melting temperature (Tm) by about 35°C compared to its non-looped counterpart nih.gov. This enhanced stability is primarily attributed to the intramolecular nature of the melting process, which is entropically favored over the bimolecular melting of a standard duplex nih.gov. The hexaethylene glycol linker effectively holds the two strands of the stem in close proximity, increasing the probability of correct base pairing oup.com.
| Structure | Linker | Melting Temperature (Tm) Increase | Thermodynamic Insight | Reference |
| DNA Hairpin | Hexaethylene Glycol | ~35°C | The melting process becomes intramolecular (monomolecular), which is more favorable than the bimolecular melting of a non-looped duplex. nih.gov | Durand et al., Nucleic Acids Research, 1990 nih.gov |
Research has shown that replacing the native TTA loops in the human telomeric repeat sequence with non-nucleosidic linkers, including hexaethylene glycol, profoundly influences the quadruplex's properties capes.gov.brscispace.comnih.gov. In one study, the stability of intramolecular G-quadruplexes with different linkers was compared, and it was found that stability increased in the order of propanediol < hexaethylene glycol < octanediol linkers capes.gov.brscispace.comnih.gov. The circular dichroism spectra of quadruplexes with these non-nucleosidic linkers showed characteristics of a parallel quadruplex structure capes.gov.br. These findings highlight that the length and flexibility of the linker are critical determinants of G-quadruplex stability and conformation.
| Linker Type | Relative Quadruplex Stability | Observed Quadruplex Conformation | Reference |
| Propanediol | Least Stable | Parallel | Smargiasso et al. |
| Hexaethylene glycol | Moderately Stable | Parallel | Smargiasso et al. capes.gov.brscispace.comnih.gov |
| Octanediol | Most Stable | Parallel | Smargiasso et al. |
Analytical Characterization of Hexaethylene Glycol Modified Oligonucleotides and Conjugates
Chromatographic Separation Techniques for Purity Assessment
Chromatographic methods are fundamental for assessing the purity of synthetic oligonucleotides by separating the full-length product from impurities such as shorter (n-x) and longer (n+x) sequences that can arise during synthesis. elementlabsolutions.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of modified oligonucleotides. diva-portal.orgnih.gov Ion-pair reversed-phase (IP-RP) HPLC is a commonly used mode that separates oligonucleotides based on their hydrophobicity. diva-portal.orgsigmaaldrich.com The retention mechanism involves the formation of ion pairs between the negatively charged phosphate (B84403) backbone of the oligonucleotide and a cationic ion-pairing agent in the mobile phase, which then interact with the hydrophobic stationary phase. researchgate.net
The introduction of a hydrophilic hexaethylene glycol linker can alter the retention characteristics of the oligonucleotide. Method development often involves optimizing the mobile phase composition, including the type and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and the organic solvent gradient (e.g., acetonitrile), to achieve effective separation of the modified oligonucleotide from its unmodified counterparts and other synthesis-related impurities. researchgate.netresearchgate.net Ultra-performance liquid chromatography (UPLC), an advancement of HPLC, offers higher resolution and shorter analysis times for both unmodified and modified antisense oligonucleotides. sigmaaldrich.comnih.gov
Table 1: Illustrative IP-RP-HPLC Conditions for Oligonucleotide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Phenyl | researchgate.netnih.gov |
| Mobile Phase A | Aqueous buffer with ion-pairing reagent (e.g., 100 mM Triethylammonium acetate (TEAA)) | researchgate.net |
| Mobile Phase B | Acetonitrile | umich.edu |
| Gradient | Linear gradient of Mobile Phase B | umich.edu |
| Detection | UV Absorbance at 260 nm | researchgate.net |
| Temperature | Elevated temperatures for consistent separation | sepscience.com |
Ion-exchange chromatography (IEX or IEC) is a primary technique for the purification and analysis of oligonucleotides and their conjugates, separating molecules based on the number of charged groups. diva-portal.orgnih.gov Due to the negatively charged phosphate groups in the oligonucleotide backbone, anion-exchange chromatography is particularly effective. elementlabsolutions.comyoutube.com The separation relies on the electrostatic interactions between the oligonucleotide and the positively charged stationary phase, with elution achieved by increasing the salt concentration of the mobile phase. elementlabsolutions.comshimadzu.com
Table 2: Typical Anion-Exchange Chromatography Conditions for Oligonucleotides
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Strong anion exchanger (e.g., Quaternary ammonium) | sigmaaldrich.comyoutube.com |
| Mobile Phase A | Low salt buffer (e.g., 20 mM Tris-HCl, 10 mM NaOH) | ymc.eu |
| Mobile Phase B | High salt buffer (e.g., Mobile Phase A + 1 M NaCl or NaClO4) | elementlabsolutions.comymc.eu |
| Gradient | Linear salt gradient (e.g., 0-100% B) | umich.edu |
| pH | Neutral to high pH (e.g., 8.1 to 12) | elementlabsolutions.comymc.eu |
Mass Spectrometric Approaches for Molecular Mass and Sequence Verification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the sequence of modified oligonucleotides, providing a high degree of confidence in the identity of the synthesized product. kuleuven.benih.gov
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, thermally labile biomolecules like oligonucleotides. nih.gov It allows for the determination of molecular weight with high accuracy by generating a series of multiply charged ions from the analyte, which can be detected by mass analyzers with a limited mass-to-charge (m/z) range. nih.govumich.edu This makes ESI-MS ideal for verifying the successful incorporation of the hexaethylene glycol moiety by comparing the measured mass to the calculated theoretical mass. umich.edusemanticscholar.org
ESI-MS can be coupled with liquid chromatography (LC-MS), combining the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net This tandem approach allows for the characterization of individual peaks in a chromatogram, confirming the molecular weight of the main product and identifying impurities. researchgate.netsepscience.com Tandem mass spectrometry (MS/MS) can further provide sequence information by inducing fragmentation of the oligonucleotide backbone. kuleuven.benih.gov
Table 3: ESI-MS Data for a Hexaethylene Glycol-Cholesterol Phosphoramidite (B1245037) Derivative
| Compound | Calculated m/z | Found m/z | Ion | Reference |
|---|---|---|---|---|
| Cholesteryl-HEG-OH | 650.5122 | 673.65 | [M+Na]⁺ | semanticscholar.org |
| Cholesteryl-HEG-DMT | 952.6428 | 975.18 | [M+Na]⁺ | semanticscholar.org |
| Cholesteryl-HEG Phosphoramidite | 849.6122 | 850.93 | [M+H]⁺ | semanticscholar.org |
| Cholesteryl-HEG Phosphoramidite | 849.6122 | 872.60 | [M+Na]⁺ | semanticscholar.org |
Spectroscopic Analysis for Structural and Conformational Studies
Spectroscopic techniques, particularly Nuclear Magnetic Resonance, provide detailed structural information at the atomic level, confirming the covalent structure of the phosphoramidite building block and the resulting modified oligonucleotide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for the unambiguous structure elucidation of chemical compounds. magritek.combruker.com For hexaethylene glycol phosphoramidite and its derivatives, a suite of NMR experiments is used for full characterization. semanticscholar.org
¹H NMR (Proton NMR) provides information on the number and environment of protons in a molecule. In the context of HEG-modified oligonucleotides, ¹H NMR spectra show characteristic signals for the ethylene (B1197577) glycol protons, which typically appear as a complex multiplet in the range of 3.6-3.8 ppm. semanticscholar.orgresearchgate.net
¹³C NMR provides information on the carbon skeleton of the molecule. The spectra of HEG-containing compounds show characteristic peaks for the carbon atoms of the ethylene glycol units, typically resonating around 70 ppm. semanticscholar.orgnih.gov
³¹P NMR is particularly valuable for analyzing phosphorus-containing compounds like phosphoramidites and oligonucleotides. nih.gov The ³¹P NMR spectrum of a phosphoramidite starting material shows a characteristic signal around 149-150 ppm. semanticscholar.orgmagritek.com This technique is highly effective for assessing the purity of the phosphoramidite reagent and for confirming the successful formation of the phosphite (B83602) triester intermediate during oligonucleotide synthesis. magritek.comnih.gov Since the phosphorus (III) center is chiral, phosphoramidites often exist as a mixture of two diastereomers, which may appear as two distinct singlets in the ³¹P NMR spectrum. magritek.com
Table 4: NMR Spectroscopic Data for a Cholesteryl-Hexaethylene Glycol (HEG) Phosphoramidite
| Nucleus | Compound Moiety | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | HEG (-OCH₂CH₂O-) | 3.82–3.61 (overlapped signals) | semanticscholar.org |
| ¹³C | HEG Carbons | 70.7, 69.8, 67.1 | semanticscholar.org |
| ³¹P | Phosphoramidite | 149.1 and 149.0 | semanticscholar.org |
Circular Dichroism (CD) Spectroscopy for Oligonucleotide Conformation and Folding
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of chiral molecules like oligonucleotides. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides valuable insights into the helical structure (e.g., A-form, B-form, Z-form DNA) and the formation of higher-order structures such as G-quadruplexes and hairpins. d-nb.info
When a hexaethylene glycol linker is incorporated to form a hairpin loop in an oligodeoxyribonucleotide, CD spectroscopy can be used to study its conformation and stability. For instance, studies on a d(GCTCACAAT-X-ATTGTGAGC) sequence, where X represents a HEG chain, revealed that this molecule can adopt both a hairpin structure and a bulged duplex. nih.govoup.comnih.gov The duplex region in both conformations was shown to exhibit the same conformation. oup.comnih.gov
The CD spectra of oligonucleotides containing non-nucleosidic linkers like HEG often display characteristic peaks that indicate specific structural arrangements. For example, oligonucleotides with HEG linkers that form parallel quadruplex structures typically show positive maxima around 264 nm and negative minima around 244 nm. oup.com In contrast, antiparallel structures, such as the human telomeric repeat (GGG-TTA), exhibit maxima at approximately 295 nm. oup.com
The thermal stability of these structures can also be assessed using CD spectroscopy by monitoring the change in the CD signal as a function of temperature. This allows for the determination of thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with the structural transitions. nih.govnih.gov Notably, an oligonucleotide with a HEG hairpin loop showed a significant increase in melting temperature (around 35°C) compared to its non-looped counterpart, primarily because its melting is an intramolecular (monomolecular) process, whereas the non-looped structure melts via a bimolecular process. nih.govnih.gov
Table 1: Representative CD Spectral Features of Modified Oligonucleotides
| Oligonucleotide Structure | Linker | Conformation | Positive Maximum (nm) | Negative Minimum (nm) |
| Hairpin | Hexaethylene Glycol | Hairpin/Bulged Duplex | ~275 | ~245 |
| Quadruplex | Hexaethylene Glycol | Parallel Quadruplex | ~264 | ~244 |
| Human Telomeric Repeat | - | Antiparallel Quadruplex | ~295 | ~260 |
This table presents generalized data from multiple sources for illustrative purposes.
UV-Vis Spectroscopy for Concentration and Hybridization Analysis
UV-Vis spectroscopy is a fundamental and widely used technique for the quantification and analysis of nucleic acids. The heterocyclic bases of DNA and RNA absorb ultraviolet light with a maximum absorbance (λmax) typically around 260 nm. atdbio.com This property allows for the accurate determination of oligonucleotide concentration using the Beer-Lambert law, which relates absorbance to concentration, molar extinction coefficient, and path length. atdbio.comnih.gov
The molar extinction coefficient can be calculated using various methods, including the base composition method and the more accurate nearest-neighbor method. atdbio.comnih.gov The concentration of an oligonucleotide solution can be determined by measuring its absorbance at 260 nm (A260). pepolska.plpeerj.com
UV-Vis spectroscopy is also instrumental in monitoring the hybridization of oligonucleotides. The formation of a duplex from two single strands results in a decrease in absorbance, a phenomenon known as hypochromism. researchgate.net This change in absorbance can be monitored as a function of temperature to generate a melting curve. The midpoint of this transition, the melting temperature (Tm), is a key indicator of the stability of the duplex. The presence of a HEG linker can influence the Tm of a duplex. For instance, the incorporation of a HEG linker in triazinyl phosphoramidate (B1195095) modified oligonucleotides was found to have a minimal impact on the thermal stability of the resulting duplexes. nih.gov
Table 2: Example of UV-Vis Data for Oligonucleotide Quantification
| Sample | Concentration (µM) | A260 |
| 1 | 0.5 | 0.1387 |
| 2 | 1.0 | 0.2704 |
| 3 | 1.5 | 0.4120 |
| 4 | 2.0 | 0.5360 |
Data adapted from a study on oligonucleotide quantification using a LAMBDA 465 UV/Vis Spectrophotometer for illustrative purposes. pepolska.pl
Electrophoretic Methods for Size and Purity Profiling (e.g., Gel Electrophoresis)
Electrophoretic methods, particularly polyacrylamide gel electrophoresis (PAGE), are indispensable for assessing the size, purity, and integrity of synthetic oligonucleotides, including those modified with hexaethylene glycol. nih.gov PAGE separates oligonucleotides based on their size, with smaller molecules migrating faster through the gel matrix under the influence of an electric field. kyoto-u.ac.jp Denaturing PAGE, which is run under conditions that disrupt secondary structures, is the preferred method for accurately determining the length and purity of oligonucleotides. nih.gov
The incorporation of a neutral linker like HEG can affect the electrophoretic mobility of an oligonucleotide. Since the charge-to-mass ratio is altered, the modified oligonucleotide may migrate differently compared to an unmodified oligonucleotide of the same length. researchgate.net The mobility can also be influenced by the conformation of the oligonucleotide, even under partially denaturing conditions. researchgate.net
Gel electrophoresis is also a valuable tool for analyzing the formation of more complex structures, such as concatemers and self-limited complexes formed by oligonucleotides with flexible linkers. nih.gov The mobility of these complexes in the gel can provide information about their size and molecularity. nih.gov For instance, the presence of a well-defined band with high mobility can indicate the formation of self-limited complexes, as opposed to a smear or ladder of bands characteristic of concatemers. nih.gov
Table 3: Factors Influencing Electrophoretic Mobility of Modified Oligonucleotides
| Factor | Influence on Mobility |
| Size (Number of Nucleotides) | Smaller oligonucleotides migrate faster. |
| Charge | The inherent negative charge of the phosphate backbone drives migration. |
| Conformation | Compact structures migrate faster than extended or relaxed structures. |
| Modifications (e.g., HEG) | Neutral modifications alter the charge-to-mass ratio, potentially slowing migration. |
| Gel Matrix | Higher percentage gels provide better resolution for smaller oligonucleotides. |
Quantitative Analysis of Surface Loading and Immobilization Efficiency
The ability to quantify the amount of oligonucleotide immobilized on a surface is critical for applications such as biosensors, microarrays, and nanoparticle-based diagnostics and therapeutics. When oligonucleotides modified with a HEG linker are attached to a surface, it is essential to determine the surface loading and immobilization efficiency.
Several techniques can be employed for this purpose. Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive method that can measure the mass of molecules binding to a sensor surface in real-time. nih.gov This allows for the quantification of oligonucleotide immobilization and can also provide information about the conformational changes of the immobilized layer. nih.gov
For nanoparticles, the density of the oligonucleotide loading on the surface is a key parameter that can influence their properties and biological interactions. nih.gov The number of oligonucleotides per nanoparticle can be determined through various methods, including fluorescence-based assays if the oligonucleotides are fluorescently labeled. The uptake of DNA-modified gold nanoparticles by cells has been shown to be dependent on the density of the oligonucleotide loading, with higher densities leading to greater uptake. nih.gov
The efficiency of immobilization can also be assessed by comparing the amount of oligonucleotide introduced to the surface with the amount that successfully binds. This can be determined by measuring the concentration of the oligonucleotide solution before and after the immobilization process using UV-Vis spectroscopy.
Table 4: Techniques for Quantifying Oligonucleotide Surface Loading
| Technique | Principle | Information Obtained |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in frequency and dissipation of an oscillating quartz crystal upon mass adsorption. | Surface mass density, layer thickness, viscoelastic properties. |
| Fluorescence Spectroscopy | Measures the fluorescence of labeled oligonucleotides. | Quantification of surface-bound oligonucleotides. |
| UV-Vis Spectroscopy | Measures the depletion of oligonucleotides from the solution after immobilization. | Indirect quantification of immobilized oligonucleotides. |
| Atomic Force Microscopy (AFM) | Imaging technique that can visualize surface-bound molecules. | Surface coverage, morphology of the immobilized layer. nih.gov |
Future Perspectives and Emerging Research Directions for Hexaethylene Glycol Phosphoramidite Chemistry
Development of Novel Bioconjugates for Advanced Biomedical Applications
The long, hydrophilic nature of the hexaethylene glycol linker is particularly advantageous for creating sophisticated bioconjugates with enhanced biomedical potential. By providing a flexible bridge, the HEG spacer can reduce steric hindrance between the oligonucleotide and a conjugated molecule, while its hydrophilicity can improve the solubility and bioavailability of the resulting construct. nih.gov
A significant area of research is the development of novel oligonucleotide-based therapeutics. In one study, a HEG phosphoramidite (B1245037) was used to synthesize a cholesterol-conjugated G-quadruplex-forming oligonucleotide, 5'TGGGAG3', as a potential anti-HIV agent. nih.gov The HEG spacer was chosen to create a stable, long, and polar connection between the oligonucleotide and the lipophilic cholesterol moiety. nih.gov This design aims to minimize solubility problems and prevent the cholesterol from sterically interfering with the formation of the functional G-tetrad structure. nih.gov
The HEG linker is also widely employed to attach reporter molecules and affinity tags to oligonucleotides. It is frequently used to space biotin (B1667282) from an oligo strand, facilitating its strong and specific interaction with streptavidin in various detection and purification assays. nih.govnih.govnih.gov Furthermore, research into antisense oligonucleotides (ASOs) has utilized HEG linkers. For instance, studies have explored conjugates of ASOs with dodecane (B42187) and hexaethylene glycol units to modulate their delivery and bioactivity. nih.govdcu.ie
| Bioconjugate Type | Conjugated Moiety | HEG Linker Application | Potential Biomedical Application | Reference |
| Lipophilic Oligonucleotide | Cholesterol | Provides a long, hydrophilic spacer to connect the steroid to the 5' end of an oligonucleotide. | Anti-HIV therapeutics | nih.gov |
| Affinity-Tagged Oligonucleotide | Biotin | Spatially separates the biotin tag from the oligonucleotide strand to reduce steric hindrance. | Molecular detection, purification, and diagnostic assays | nih.govnih.govnih.gov |
| Modified Antisense Oligo | Dodecane | Used in combination with a hydrophobic moiety as part of a copolymer conjugated to an ASO. | Targeted gene silencing, precision medicine | nih.govdcu.ie |
Integration into Next-Generation Nucleic Acid Sequencing Technologies
Next-generation sequencing (NGS) platforms have revolutionized genomics, but their performance relies on precise control over complex biochemical reactions, including DNA polymerization. Hexaethylene glycol has found a niche application in this field as a "PCR stopper." mdpi.com When a HEG monomer is incorporated into an oligonucleotide sequence using phosphoramidite chemistry, it creates a modification that blocks the progression of DNA polymerase during amplification. mdpi.combiosyn.com
This functionality is valuable in various NGS library preparation protocols and other molecular biology techniques that require controlled DNA synthesis. For example, a primer containing an internal HEG modification can be used to amplify a specific region of a template, with the synthesis terminating at the location of the HEG spacer. This allows for the generation of specific truncated products or can be used to prevent the amplification of unwanted downstream sequences. mdpi.com A patent for nucleic acid sequencing methods describes the use of HEG as a suitable PCR stopper, alongside other modifications like abasic sites, to prevent polymerase read-through. mdpi.com This integration demonstrates the utility of chemically modified building blocks like HEG phosphoramidite in enabling advanced sequencing methodologies. mdpi.com
Exploration in Nanotechnology and Supramolecular Assembly
The field of DNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct precisely defined two- and three-dimensional structures. A major hurdle for the in-vivo application of these nanostructures, such as for drug delivery, is their susceptibility to degradation by nucleases present in serum. nih.govrsc.org Research has shown that modifying the terminal ends of oligonucleotides used to build these structures with hexaethylene glycol can dramatically improve their stability. nih.govnih.govmdpi.comrsc.orgresearchgate.net
Several studies have demonstrated that capping the ends of the oligonucleotides that form DNA cages or other nanostructures with HEG acts as a protective shield against enzymatic degradation. nih.govrsc.org This simple modification has been shown to increase the half-life of DNA nanostructures in 10% fetal bovine serum from approximately 2 hours to over 15 hours. nih.gov In another case, the modification increased the lifetime of DNA prismatic cages in serum to 62 hours. mdpi.comresearchgate.net This enhanced stability is crucial for enabling potential therapeutic and diagnostic applications of DNA nanodevices. nih.govrsc.org
Beyond stabilization, HEG linkers are also used as flexible elements within self-assembling systems. They can be incorporated internally into an oligonucleotide to act as a hinge or a flexible tether, influencing the final conformation of a structure, such as a hairpin loop. acs.org In the realm of supramolecular chemistry, HEG units have been used in the synthesis of DNA-polymer conjugates, where the HEG phosphoramidite was one of the monomers used to build a sequence-controlled polymer. acs.org The linker's properties are also exploited in more complex assemblies, such as helper strands for aptamers designed for cellular uptake, where an 18-atom HEG spacer is included to improve structural properties. rsc.org
| Nanostructure/Application | Role of Hexaethylene Glycol | Observed Outcome | Reference |
| DNA Prismatic Cages | Terminal modification on constituent oligonucleotides. | Increased nuclease resistance; lifetime in serum extended to 62 hours. | mdpi.comresearchgate.net |
| DNA Origami | Functional group modification on staple strands. | Enhanced biostability for anti-tumor drug delivery systems. | nih.gov |
| General DNA Nanostructures | Protection groups on 3' and 5' ends of oligomers. | Increased resistance to nuclease degradation, delaying signal in cellular uptake studies. | rsc.org |
| DNA-Polymer Conjugates | Used as a monomer unit in a controlled polymerization process. | Formation of sequence-controlled DNA-block-copolymers. | acs.org |
Computational and Theoretical Studies on HEG-Modified Nucleic Acid Interactions
As the complexity of modified nucleic acids grows, computational and theoretical studies are becoming indispensable for predicting their behavior and guiding rational design. nih.govresearchgate.net Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into the structure, dynamics, and interactions of nucleic acids that are often difficult to obtain through experimental methods alone. nih.govnih.govwesleyan.edu
While studies focusing exclusively on HEG-modified oligonucleotides are emerging, the broader field of computational analysis of PEG-modified and other backbone-modified nucleic acids provides a strong precedent. acs.org Researchers use MD simulations to understand how flexible linkers affect the conformational ensemble of an oligonucleotide, how they influence the stability of duplexes with target DNA or RNA, and how they mediate interactions with proteins or nanoparticles. nih.govnih.govacs.org For example, computational studies have been used to investigate the condensation of DNA by PEGylated polymers for gene delivery, revealing factors that lead to the formation of protective core-corona structures. acs.org Other simulations have systematically tested novel acyclic backbone analogs to predict their ability to form stable duplexes with target RNA for antisense applications. nih.govnih.gov
These computational approaches are directly applicable to HEG-modified systems. Given that HEG is a discrete, monodisperse PEG analog, these simulation techniques can be used to model how the HEG linker affects nucleic acid flexibility, hydration, and steric profile. Such theoretical work can predict how HEG linkers might alter the binding affinity of an aptamer, the stability of a DNA nanostructure, or the cellular uptake of a bioconjugate. For instance, recent work on peptide nucleic acids (PNAs) involved parameterizing a "miniPEG"-modified backbone to computationally study its effect on duplex dissociation, highlighting the power of these methods to understand the impact of flexible, hydrophilic linkers. acs.org By providing a predictive framework, computational studies are crucial for accelerating the development of next-generation materials and therapeutics based on HEG-modified oligonucleotides.
Q & A
Q. How can hexaethylene glycol (HEG) phosphoramidite improve oligonucleotide synthesis efficiency?
HEG phosphoramidite is used as a hydrophilic spacer to enhance coupling efficiency during solid-phase oligonucleotide synthesis. For example, in synthesizing branched trident RNAs, extended coupling times (e.g., 3–5 minutes) and DMT-ON mode are recommended to achieve full-length sequences. Without HEG spacers, yields drop significantly due to steric hindrance from small branching supports. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry are critical for verifying purity and identifying unconsolidated peaks caused by incomplete coupling .
Q. What techniques are used to characterize the physicochemical properties of HEG-containing oligonucleotides?
Nuclear magnetic resonance (NMR) spectroscopy, particularly and relaxation time () measurements, reveals segmental mobility in HEG spacers. In aqueous micellar systems, HEG’s oxyethylene groups exhibit restricted motion compared to organic solvents, as shown by decreased values. Dynamic light scattering (DLS) and fluorescence quenching assays further assess conformational stability in micellar or hybrid DNA-polymer structures .
Q. What are standard protocols for incorporating HEG phosphoramidite into oligonucleotides?
HEG phosphoramidite (e.g., Spacer Phosphoramidite 18) is integrated into oligonucleotides using automated DNA/RNA synthesizers. Key steps include:
- Deprotection : Cleavage from solid supports using concentrated ammonia (55°C, 8 hours).
- Purification : RP-HPLC or denaturing PAGE to isolate full-length products.
- Quality control : LC-MS or MALDI-TOF for molecular weight verification .
Advanced Research Questions
Q. How does HEG linker length influence the activity of multimeric DNA aptamers?
In thrombin-binding aptamers, inserting 8 HEG units (≈16 nm spacer length) maximizes thrombin inhibitory activity by balancing steric flexibility and spatial alignment of aptamer domains. Fewer units (e.g., 4) reduce activity by >50%. Activity is assessed via chromogenic substrate assays (e.g., S-2238 hydrolysis inhibition) and surface plasmon resonance (SPR) for binding kinetics .
Q. How can HEG spacers improve specificity in molecular beacon (MB) designs for SNP detection?
Separating MB stems and loops with HEG spacers prevents unintended interactions, improving single-nucleotide polymorphism (SNP) discrimination. For example, HEG incorporation reduces false positives in qPCR by >30%. Design principles include:
Q. What strategies optimize lipid-oligonucleotide conjugates using HEG phosphoramidite?
Cholesterol-HEG conjugates for anti-HIV G-quadruplex agents require:
- Synthetic steps : Ether-linked HEG spacers are coupled to cholesterol via Boc-protected intermediates, followed by solid-phase oligonucleotide assembly.
- Structural validation : Circular dichroism (CD) spectroscopy confirms G-quadruplex formation (e.g., peaks at 265 nm and 295 nm).
- Functional assays : Measure viral inhibition in cell culture models (e.g., HIV-1 RT activity) .
Q. How are HEG spacers utilized in sequence-defined DNA-polymer conjugates?
HEG’s hydrophilicity enables precise control in polymer-DNA hybrids. For example:
- Stepwise synthesis : Alternate HEG and hydrophobic monomers (e.g., hexaethylene) on solid supports.
- Length optimization : Polymer chains up to 24 units are achievable, validated by MALDI-TOF.
- Applications : Tailored for drug delivery or nanostructures requiring programmable solubility .
Methodological Recommendations
- Synthesis challenges : Low yields in branched oligonucleotides can be mitigated by increasing coupling times and using HEG spacers .
- Structural analysis : Combine CD spectroscopy with MD simulations to model HEG-mediated conformational changes .
- Troubleshooting : RP-HPLC peak broadening indicates incomplete deprotection; re-optimize ammonia treatment duration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
